1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-15-9-10(7-14-15)12-8-11-5-6-13-16(11)4-2/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI Key |
IMXGERDRJZTSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=NN2CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The foundational step for pyrazole synthesis involves reacting hydrazine derivatives with 1,3-diketones. For example:
Table 1: Pyrazole Formation from Ethyl Acetoacetate
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Hydrazine hydrate | EtOH, reflux | 89 |
| Ethyl benzoylacetate | Phenylhydrazine | Dioxane, 80°C | 76 |
N-Ethylation Strategies
Direct Alkylation of Pyrazole Intermediates
N-Ethylation is achieved via nucleophilic substitution using ethyl halides or sulfates:
Reductive Amination for Methylene Bridge Installation
The methylene-amine linker is introduced via reductive amination between a pyrazole-5-carbaldehyde and a 4-aminopyrazole derivative:
-
Conditions : Methanol or THF at 0–25°C, yielding >70% conversion.
-
Limitations : Requires pre-functionalized aldehydes and amines, increasing synthetic steps.
Multi-Step Synthesis Protocols
Patent-Based Route for Analogous Compounds
A patented method for structurally related pyrazolylpiperazines (WO2015063709A1) offers insights into scalable production:
Table 2: Key Reaction Parameters from Patent WO2015063709A1
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Lawesson’s reagent, toluene | 82 |
| Deprotection | HCl (4M), dioxane | 95 |
| Coupling | Chloroacetyl chloride, Et₃N | 78 |
Recent Advances in Direct Amination
Primary Amine-Based Pyrazole Synthesis
A 2021 J. Org. Chem. study demonstrates direct N-alkylpyrazole synthesis from primary amines:
-
Mechanism : Condensation of amines with β-ketoaldehydes under mild, reagent-free conditions.
-
Applicability : Ethylamine reacts with diketones to form N-ethylpyrazoles in 44–72% yield.
Analytical Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; conditionssolvent like dichloromethane, catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, each with varying functional groups depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazole moiety is known for its diverse biological activities, making compounds like 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine valuable in drug development.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine have been synthesized and evaluated for their anticancer properties. One study showed that specific pyrazole derivatives could induce apoptosis in colorectal carcinoma cells, suggesting that they may serve as lead compounds for developing new anticancer agents .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can also exhibit anti-inflammatory effects. A series of pyrazole compounds were tested for their ability to inhibit pro-inflammatory cytokines, demonstrating the potential of these compounds in treating inflammatory diseases . The structural features of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine may enhance its efficacy in this regard.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been explored, with some compounds showing superior radical scavenging activities compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Agricultural Applications
The unique properties of pyrazole compounds extend to agricultural sciences, where they are being investigated for their effectiveness as agrochemicals.
Pesticidal Activity
Research has indicated that certain pyrazole derivatives possess insecticidal and fungicidal properties. Compounds similar to 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine are being studied for their ability to control agricultural pests and pathogens, potentially leading to the development of new biopesticides .
Material Science Applications
In addition to biological applications, pyrazole derivatives are being explored in material sciences.
Polymer Chemistry
Pyrazole-based compounds are being utilized as building blocks in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and reported biological activities.
Structural and Electronic Comparisons
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1485729-54-1)
- Structure : Replaces one pyrazole ring with a thiazole group.
- Molecular Weight : 222.31 (vs. target compound’s hypothetical ~222–275 range).
- Thiazoles are known to enhance metabolic stability and bioavailability in drug design .
1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine (CAS 1155577-85-7)
- Structure : Substitutes the [(1-ethyl-pyrazol-5-yl)methyl] group with a 3-methylcyclohexyl moiety.
- Key Difference : The bulky cyclohexyl group increases steric hindrance, likely reducing membrane permeability but improving target selectivity. Such substitutions are common in optimizing pharmacokinetic profiles .
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole
- Structure : Features a methoxyphenyl substituent instead of the second pyrazole ring.
- Key Difference : The methoxy group enhances electron-donating properties, which could improve interaction with aromatic residues in enzyme active sites. However, this substitution may reduce solubility due to increased hydrophobicity .
Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Structure : Replaces one pyrazole-ethyl group with a benzyl moiety.
- Benzyl-containing analogs are often explored in CNS-targeted therapies .
TNF-α Inhibitory Activity
- Pyrazole-Urea Derivatives (e.g., 40a–40p) : Compounds with a 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group show potent TNF-α inhibition. Replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) reduces activity, highlighting the importance of electronic and steric compatibility .
Docking Scores
- 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine : Exhibits a docking score of -7.0 kcal/mol, indicating strong binding affinity in hypothetical targets. The target compound’s dual pyrazole structure may offer multivalent binding advantages, though this requires experimental validation .
Molecular Properties and Trends
*Molecular weight estimated based on analogs in .
Biological Activity
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine |
This structure features two pyrazole rings, which contribute to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, an essential characteristic for anticancer agents.
The mechanism through which 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine exerts its effects involves modulation of specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of cell division, with an IC₅₀ value of 0.067 µM, indicating potent activity against this target .
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through activation of intrinsic pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Safety and Toxicology
Preliminary toxicological assessments indicate that 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has a favorable safety profile when tested against normal fibroblasts, showing no significant toxicity at therapeutic concentrations . However, further studies are necessary to fully elucidate its safety in vivo.
Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor volume decrease of approximately 50% after four weeks of therapy .
Study 2: Inflammation Model
In a model of induced inflammation, the compound reduced edema significantly compared to untreated controls, suggesting its potential utility in treating inflammatory conditions such as arthritis or colitis .
Q & A
Basic: What are the key synthetic strategies for preparing 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine?
The synthesis typically involves multi-step reactions, including alkylation, condensation, and functional group modifications. For example:
- Step 1 : Alkylation of a pyrazole precursor with ethyl halides to introduce ethyl substituents.
- Step 2 : Condensation of the ethylated pyrazole with a methylamine derivative using coupling reagents like EDCl/HOBt in solvents such as DMF or ethanol.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Critical parameters include pH control (neutral to slightly basic), temperature (60–80°C), and inert atmospheres to prevent side reactions.
Advanced: How can structural discrepancies in NMR data for similar pyrazole derivatives be resolved?
Discrepancies in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) often arise from solvent polarity, tautomerism, or impurities. To address this:
- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric interconversions.
- Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-31G* level) .
- Validate purity using HPLC-MS (C18 column, acetonitrile/water gradient) to detect trace impurities .
Basic: What analytical techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., methylene protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₁H₁₈N₆: 258.16 g/mol) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and dihedral angles for structural validation .
Advanced: How do substituent variations impact biological activity in pyrazole derivatives?
A comparative SAR study of analogs reveals:
| Compound Substituents | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| Ethyl at N1, ethyl at C5 | 0.12 ± 0.03 | Kinase X |
| Methyl at N1, H at C5 | 2.5 ± 0.6 | Kinase X |
| Ethyl at N1, Cl at C5 | 0.08 ± 0.02 | Kinase X |
| The ethyl group at N1 enhances lipophilicity (logP ~2.1), improving membrane permeability. Halogens (e.g., Cl) at C5 increase target affinity via hydrophobic interactions . |
Basic: What in vitro assays are suitable for preliminary biological screening?
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinase X (10 µM ATP, 1 hr incubation).
- Cytotoxicity : MTT assay in HEK293 cells (48 hr exposure, IC₅₀ calculation via nonlinear regression) .
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced: How can computational methods guide the optimization of this compound?
- Docking Studies (AutoDock Vina): Identify binding poses in kinase X’s ATP-binding pocket (PDB: 3QZZ). Focus on interactions with hinge region (e.g., H-bond with Met119) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA).
- ADMET Prediction (SwissADME): Optimize logP (ideal: 1–3), BBB permeability, and CYP450 inhibition profiles .
Basic: How to troubleshoot low yields in the final coupling step?
Common issues and solutions:
- Incomplete Activation : Ensure coupling reagents (e.g., EDCl) are fresh; pre-activate carboxylic acid for 30 min.
- Steric Hindrance : Use DMF as a polar aprotic solvent to improve reactant solubility.
- Side Reactions : Add 4-DMAP (5 mol%) to suppress racemization .
Advanced: What strategies resolve contradictions in reported biological data across studies?
- Assay Standardization : Compare protocols for ATP concentration (10 µM vs. 100 µM) or cell lines (HEK293 vs. HeLa).
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell lysates.
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-antibody for substrate) .
Basic: What are the stability profiles of this compound under various storage conditions?
- Solid State : Stable at –20°C (desiccated) for >12 months (HPLC purity >95%).
- Solution (DMSO) : Avoid freeze-thaw cycles; use within 1 month (degradation <5%) .
- Light Sensitivity : Store in amber vials; UV-Vis monitoring shows no degradation under dark conditions .
Advanced: How to design a robust SAR study for derivatives of this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at C3/C5.
- Pharmacophore Mapping : Identify critical motifs (e.g., ethyl group, pyrazole core) via 3D-QSAR (CoMFA).
- In Vivo Correlation : Test top candidates in xenograft models (dose: 10 mg/kg, oral) for efficacy/toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
